molecular formula C9H9NO4 B2753297 4-Carbamoyl-3-methoxybenzoic acid CAS No. 773056-89-6

4-Carbamoyl-3-methoxybenzoic acid

Cat. No.: B2753297
CAS No.: 773056-89-6
M. Wt: 195.174
InChI Key: HFUFXZZOXPAYBL-UHFFFAOYSA-N
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Description

4-Carbamoyl-3-methoxybenzoic acid is an organic compound with the molecular formula C9H9NO4. It is also known by its IUPAC name, 4-(aminocarbonyl)-3-methoxybenzoic acid . This compound is characterized by the presence of a carbamoyl group (-CONH2) and a methoxy group (-OCH3) attached to a benzoic acid core. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with phosgene to form the corresponding acid chloride, which is then treated with ammonia to yield the desired product . Another method involves the direct carbamoylation of 3-methoxybenzoic acid using urea or other carbamoylating agents under suitable conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamoyl-3-methoxybenzoic acid is unique due to the presence of both carbamoyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-carbamoyl-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFXZZOXPAYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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